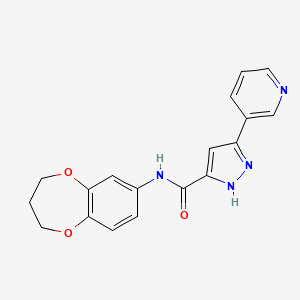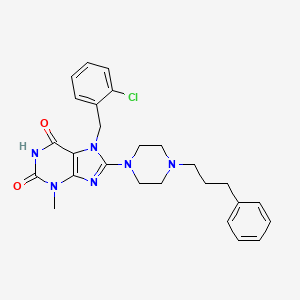
Iridium;tetrahydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium tetrahydroiodide is a chemical compound consisting of iridium and iodine atoms. Iridium is a transition metal known for its high density, corrosion resistance, and significant catalytic properties. The combination of iridium with iodine forms iridium tetrahydroiodide, which has unique properties and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iridium tetrahydroiodide typically involves the reaction of iridium metal with iodine under controlled conditions. One common method is the direct combination of iridium and iodine at elevated temperatures. The reaction can be represented as:
Ir+4I2→IrI4
Another method involves the use of iridium chloride and potassium iodide in an aqueous solution, followed by the reduction of the resulting iridium iodide complex. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of iridium tetrahydroiodide may involve large-scale synthesis using high-purity iridium and iodine. The process typically includes steps such as purification of raw materials, controlled reaction conditions, and isolation of the product through crystallization or precipitation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Iridium tetrahydroiodide undergoes various chemical reactions, including:
Oxidation: Iridium tetrahydroiodide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: The iodine atoms in iridium tetrahydroiodide can be substituted with other ligands or atoms.
Common Reagents and Conditions
Common reagents used in the reactions of iridium tetrahydroiodide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of iridium tetrahydroiodide depend on the type of reaction and the reagents used. For example, oxidation may yield iridium(V) compounds, while reduction may produce iridium(III) or iridium(I) compounds. Substitution reactions can lead to the formation of various iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iridium tetrahydroiodide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic and inorganic reactions due to its high catalytic activity and stability.
Material Science: Iridium tetrahydroiodide is used in the synthesis of advanced materials, including nanomaterials and thin films.
Medicine: Research is ongoing to explore the potential use of iridium compounds in cancer treatment and other medical applications.
Electronics: It is used in the development of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of iridium tetrahydroiodide involves its interaction with molecular targets and pathways. In catalysis, iridium tetrahydroiodide acts as a catalyst by facilitating the transfer of electrons and protons, thereby accelerating chemical reactions. In biological systems, iridium compounds may interact with cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Iridium tetrahydroiodide can be compared with other iridium compounds, such as iridium chloride and iridium bromide. While all these compounds share similar catalytic properties, iridium tetrahydroiodide is unique due to its specific reactivity with iodine. Other similar compounds include:
Iridium chloride: Used in catalysis and material science.
Iridium bromide: Known for its catalytic properties and use in organic synthesis.
Iridium oxide: Used in electrochemical applications and as a catalyst.
Iridium tetrahydroiodide stands out due to its unique combination of iridium and iodine, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
H4I4Ir |
|---|---|
Molekulargewicht |
703.87 g/mol |
IUPAC-Name |
iridium;tetrahydroiodide |
InChI |
InChI=1S/4HI.Ir/h4*1H; |
InChI-Schlüssel |
FOCVPYWBRCVWNL-UHFFFAOYSA-N |
Kanonische SMILES |
I.I.I.I.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B14099694.png)

![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14099704.png)



![1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099722.png)

![5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099744.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099746.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B14099749.png)


![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14099771.png)
